5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C10H16N2O2 This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and amines, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of method depends on the desired scale of production and the specific requirements of the process, such as reaction time, temperature control, and product isolation techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds.
Scientific Research Applications
5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-hydroxy-2-methylpropyl)-6-methyl-1,2-dihydropyridin-2-one
- 5-Amino-1-(3-hydroxy-2-methylpropyl)-4-ethyl-1,2-dihydropyridin-2-one
Uniqueness
5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the dihydropyridinone ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-1-(3-hydroxy-2-methylpropyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-7(6-13)4-12-5-9(11)8(2)3-10(12)14/h3,5,7,13H,4,6,11H2,1-2H3 |
InChI Key |
YNWATGCHBDAPRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC(C)CO |
Origin of Product |
United States |
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